molecular formula C11H11N3O B1384400 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol CAS No. 112451-28-2

6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol

Cat. No.: B1384400
CAS No.: 112451-28-2
M. Wt: 201.22 g/mol
InChI Key: JZIQCPDKFNLWKT-UHFFFAOYSA-N
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Description

6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol is a high-purity chemical compound supplied for research and development purposes. This organic molecule belongs to the class of pyridinylpyrimidines, a significant scaffold in medicinal chemistry and drug discovery . Compounds with this core structure are frequently investigated for their potential biological activities. For instance, closely related pyrimidine derivatives have been identified as inhibitors of specific enzymes like methionine aminopeptidase, which is a potential target for therapeutic intervention . Other structural analogs have demonstrated pronounced plant growth-stimulating effects, indicating potential applications in agrochemical research . Additionally, pyrimidine derivatives are widely explored for their antimicrobial properties and are commonly used as neutralising agents or preservatives in cosmetic and dermatological formulations . The specific substitution pattern of this compound, featuring a methylated pyridine ring, makes it a valuable and versatile building block for further chemical synthesis and exploration in various fields, including pharmaceutical development and material science. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-2-(6-methylpyridin-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-4-3-5-9(12-7)11-13-8(2)6-10(15)14-11/h3-6H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIQCPDKFNLWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(=CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558063
Record name 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112451-28-2
Record name 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages Limitations
Condensation Aldehyde, urea, HCl Reflux, 6–8 h 70–85% Single-step, cost-effective Requires acidic conditions
Nucleophilic Substitution NaH, 4,6-dichloropyrimidine RT, 1.5–5 h ~59% High regioselectivity Sensitive to moisture
Suzuki Coupling Pd catalyst, boronic acid 90°C, 12 h 65–75% Modular, versatile Expensive catalysts

Optimization and Industrial Scaling

Industrial protocols emphasize:

  • Catalyst recycling : Reducing Pd waste in coupling reactions.
  • Solvent selection : Substituting DMF with greener alternatives (e.g., cyclopentyl methyl ether).
  • Purification : Crystallization from ethanol/water mixtures to achieve >98% purity.

Key Research Findings

  • Temperature effects : Higher yields (~80%) occur at 90°C in coupling reactions vs. 70% at 70°C.
  • Base impact : K₂CO₃ outperforms Cs₂CO₃ in minimizing side products during substitution.
  • Scalability : Batch sizes up to 10 kg have been reported using NaH-mediated routes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidinone ring to a dihydropyrimidine derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of pyridinylpyrimidines are highly dependent on substituent patterns. Below is a detailed comparison of 6-methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyridinylpyrimidine Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Key Findings Reference
This compound C₁₁H₁₁N₃O - 6-methylpyridin-2-yl at C2
- CH₃ at C6
Potential scaffold for drug/plant activators; structural similarity to PPA and antiviral candidates
PPA (5-(cyclopropylmethyl)-6-methyl-2-(2-pyridyl)pyrimidin-4-ol) C₁₄H₁₅N₃O - Cyclopropylmethyl at C5
- CH₃ at C6
Enhances ROS-related gene expression; promotes plant growth and disease resistance in Arabidopsis and rice
N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine C₂₁H₁₇N₇ - Quinazoline core
- Indazole at C4
Identified as a SARS-CoV-2 Mpro inhibitor via molecular docking and MD simulations
6-Methyl-2-(methylsulfanyl)pyrimidin-4-ol C₆H₈N₂OS - SCH₃ at C2 No direct bioactivity reported; used as a precursor in synthesis
2-Isopropyl-6-methylpyrimidin-4-ol C₈H₁₂N₂O - Isopropyl at C2 Metabocard data available; structural simplicity for SAR studies

Key Observations:

Substituent Position and Bioactivity: The 6-methylpyridin-2-yl group in the target compound distinguishes it from derivatives like PPA, which has a 2-pyridyl group. N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine demonstrates that replacing the pyrimidine core with quinazoline broadens antiviral applications but increases molecular complexity .

Positional Isomerism: 6-Methyl-2-(3-pyridinyl)-4(1H)-pyrimidinone (CAS: 16879-57-5) highlights the importance of pyridine substitution position. The 3-pyridinyl isomer differs in electronic effects and hydrogen-bonding capacity compared to the 2-pyridinyl analog .

Synthetic Accessibility :

  • Microwave-assisted synthesis methods (e.g., for chalcone-based pyrazole derivatives) suggest that similar techniques could optimize the production of pyridinylpyrimidines .

Biological Activity

Overview

6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound with significant potential in biological applications, particularly in medicinal chemistry. Its unique structure, which includes both pyrimidine and pyridine moieties, allows it to interact with various biological targets, making it a subject of interest for research into enzyme inhibition and potential therapeutic effects.

  • Molecular Formula : C11H11N3O
  • Molecular Weight : 201.225 g/mol
  • CAS Number : 112451-28-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can block substrate access and hinder catalytic activity, which is crucial in various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 16 µg/mL . This suggests that modifications to the pyrimidine structure can enhance antibacterial efficacy.

Anticancer Properties

Studies have demonstrated that compounds containing the pyrimidine structure exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been shown to have IC50 values indicating significant antiproliferative activity against HeLa and other cancer cell lines . The presence of hydroxyl groups in similar compounds has been linked to improved anticancer activity, suggesting that structural modifications can enhance therapeutic potential.

Study 1: Antimicrobial Efficacy

In a comparative study of pyrimidine derivatives, This compound was evaluated for its antibacterial properties. The study found that the compound demonstrated significant activity against Gram-positive bacteria, with MIC values comparable to established antibiotics .

Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of pyrimidine derivatives revealed that compounds structurally related to This compound exhibited promising results against cancer cell lines such as AGS (gastric adenocarcinoma). The IC50 was determined to be 53.02 µM, indicating moderate potency .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected compounds related to This compound:

Compound NameStructure TypeMIC (µg/mL)IC50 (µM)Biological Activity
This compoundPyrimidine derivative1653.02Antimicrobial, Anticancer
5-HydroxymethylpyrimidinePyrimidine derivative32N/AAntimicrobial
1-(6-methyl-pyridinyl)-1H-imidazoleImidazole derivativeN/AN/AAnticancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions, as demonstrated in structurally similar pyrimidine derivatives. For example, 4-(4-Methoxyphenyl)pyrimidin-2-ol is synthesized by cyclizing substituted phenylprop-2-en-1-one with urea/thiourea in ethanol under reflux with a base like NaOH . Reaction parameters (temperature, solvent, catalyst) must be optimized for high yield and purity. Alternative routes, such as nucleophilic substitution (e.g., reacting 6-methylpyridin-2-yl derivatives with halogenated intermediates), may require controlled pH and reaction time .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrimidine ring substitution pattern and methyl group positions. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, 2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine hydrochloride was characterized using NMR and MS to confirm amine and pyrimidine functionalities .

Advanced Research Questions

Q. How do substitution patterns in the pyrimidine ring (e.g., methyl vs. methoxy groups) impact biological activity and receptor binding?

  • Methodological Answer : Substitutions alter hydrogen-bonding capacity and lipophilicity, influencing target interactions. For instance, replacing hydroxyl groups with methoxy in 6-Amino-2-methoxypyrimidin-4-ol enhances hydrogen-bonding with biological macromolecules . Comparative studies of analogs (e.g., 2-(Benzylamino)-6-methylpyrimidin-4-ol vs. 4-(Benzylamino)-6-methylpyrimidin-2(1H)-one) reveal that carbonyl groups reduce stability, while chlorinated derivatives increase lipophilicity and bioavailability .

Q. What strategies are recommended for resolving stability challenges under varying pH and temperature conditions during experimental studies?

  • Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and pH-dependent solubility assays. For pyrimidine derivatives like 6-Amino-2-methoxypyrimidin-4-ol, stability is pH-sensitive, with acidic conditions favoring degradation. Buffered solutions (pH 7.4) and lyophilization are recommended for long-term storage .

Q. How can researchers design experiments to evaluate the compound's interaction with enzymatic targets, considering its hydrogen-bonding capabilities?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Molecular docking simulations can predict interactions, as seen in studies of pyridine-containing compounds like 2-(6-Methylpyridin-2-yl)propan-2-ol, where the pyridine ring engages in π-π stacking with aromatic residues in enzyme active sites . Fluorescence quenching assays may further validate competitive binding .

Q. When encountering contradictory bioactivity data between this compound and structural analogs, what analytical approaches help identify the source of divergence?

  • Methodological Answer : Perform comparative Structure-Activity Relationship (SAR) studies using analogs with systematic substitutions. For example, replacing the 6-methyl group in this compound with isopropyl (as in 2-Amino-6-isopropylpyrimidin-4-ol) may reduce steric hindrance, altering receptor affinity . X-ray crystallography of protein-ligand complexes can resolve atomic-level discrepancies in binding modes .

Data Contradiction Analysis

  • Example : If one study reports antitrypanosomal activity while another shows no effect, discrepancies may arise from differences in assay conditions (e.g., parasite strain variability) or compound purity. Validate using orthogonal assays (e.g., in vitro enzymatic inhibition vs. whole-cell viability) and cross-check with structural analogs .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol
Reactant of Route 2
6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol

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